molecular formula C15H28N2O3 B14551054 N,N'-(2-Oxopropane-1,3-diyl)bis(2-ethylbutanamide) CAS No. 61796-90-5

N,N'-(2-Oxopropane-1,3-diyl)bis(2-ethylbutanamide)

Cat. No.: B14551054
CAS No.: 61796-90-5
M. Wt: 284.39 g/mol
InChI Key: ABPZOOYPEKYCLL-UHFFFAOYSA-N
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Description

N,N’-(2-Oxopropane-1,3-diyl)bis(2-ethylbutanamide) is a chemical compound that features a central oxopropane moiety flanked by two ethylbutanamide groups

Properties

CAS No.

61796-90-5

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

2-ethyl-N-[3-(2-ethylbutanoylamino)-2-oxopropyl]butanamide

InChI

InChI=1S/C15H28N2O3/c1-5-11(6-2)14(19)16-9-13(18)10-17-15(20)12(7-3)8-4/h11-12H,5-10H2,1-4H3,(H,16,19)(H,17,20)

InChI Key

ABPZOOYPEKYCLL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(=O)CNC(=O)C(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Oxopropane-1,3-diyl)bis(2-ethylbutanamide) typically involves the reaction of 2-ethylbutanamide with a suitable oxopropane precursor under controlled conditions. One common method involves the use of acetic acid as a catalyst to facilitate the condensation reaction between the amide groups and the oxopropane moiety . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-(2-Oxopropane-1,3-diyl)bis(2-ethylbutanamide) may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Oxopropane-1,3-diyl)bis(2-ethylbutanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxopropane moiety to a hydroxyl group.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted amides.

Scientific Research Applications

N,N’-(2-Oxopropane-1,3-diyl)bis(2-ethylbutanamide) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-(2-Oxopropane-1,3-diyl)bis(2-ethylbutanamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxopropane moiety can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(2-Oxopropane-1,3-diyl)bis(2-ethylbutanamide) is unique due to its specific structural arrangement and the presence of ethylbutanamide groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

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